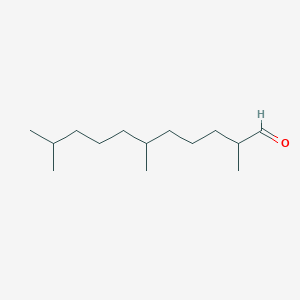
2,6,10-Trimethylundecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10-Trimethylundecanal is an organic compound with the molecular formula C14H28O. It is a type of aldehyde, specifically a trimethyl-substituted undecanal. This compound is known for its fresh, aldehydic, and marine scent, making it a valuable ingredient in the fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6,10-Trimethylundecanal can be synthesized through various organic synthesis methods. One common method involves the oxidation of the corresponding alcohol, 2,6,10-trimethylundecanol, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an acidic medium .
Industrial Production Methods: In industrial settings, the production of undecanal, 2,6,10-trimethyl- often involves the catalytic dehydrogenation of the corresponding alcohol. This process is typically carried out in the presence of a metal catalyst such as palladium or platinum at elevated temperatures .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: 2,6,10-trimethylundecanoic acid.
Reduction: 2,6,10-trimethylundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6,10-Trimethylundecanal has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of undecanal, 2,6,10-trimethyl- involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This interaction is crucial in many biochemical processes and can affect the compound’s biological activity .
Comparación Con Compuestos Similares
2,6,10-Trimethyl-9-undecenal: Another trimethyl-substituted undecanal with similar olfactory properties.
2-Methyl-4-(2,6,6-trimethyl-2(1)-cyclohexen-1-yl)butanal: An aliphatic unsaturated aldehyde with a woody and powerful odor.
Uniqueness: 2,6,10-Trimethylundecanal is unique due to its specific trimethyl substitution pattern, which imparts distinct olfactory properties and chemical reactivity. Its ability to blend well with floral, fruity, and woody notes makes it particularly valuable in the fragrance industry .
Propiedades
Número CAS |
105-88-4 |
|---|---|
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
2,6,10-trimethylundecanal |
InChI |
InChI=1S/C14H28O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h11-14H,5-10H2,1-4H3 |
Clave InChI |
MBZCATXQAHUZEZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)C=O |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)C=O |
Key on ui other cas no. |
105-88-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


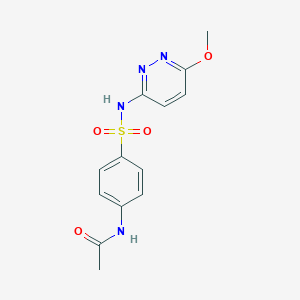
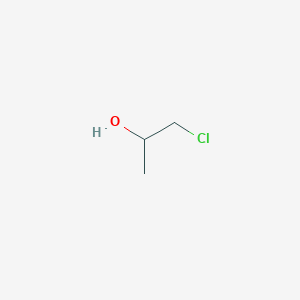
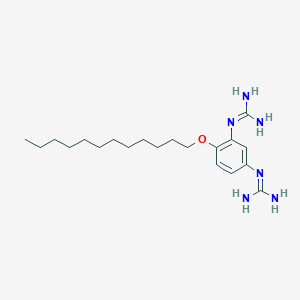
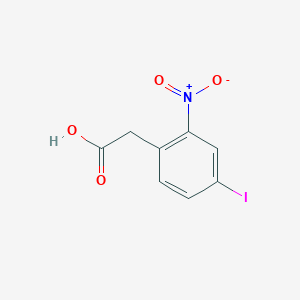
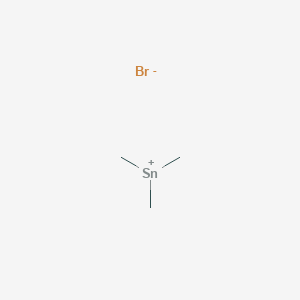
![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

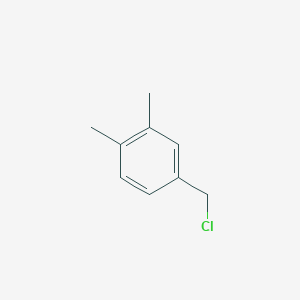
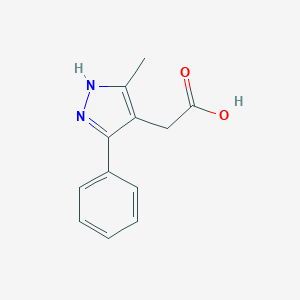
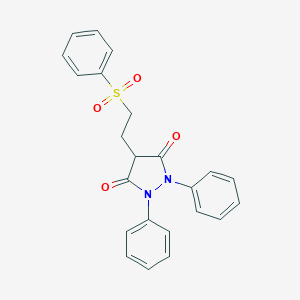
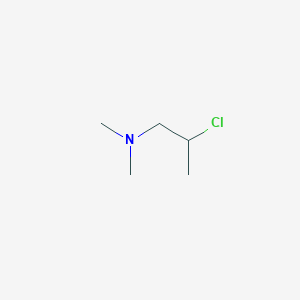
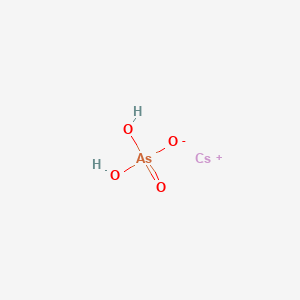
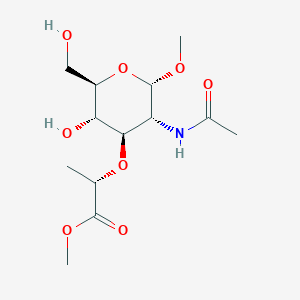
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)
